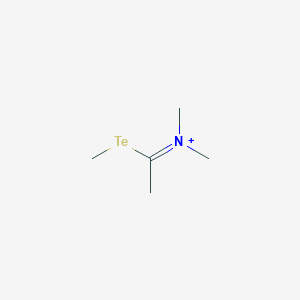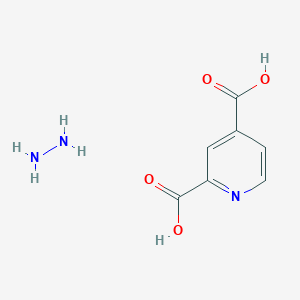
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- is a bioactive natural product.
Preparation Methods
The compound can be synthesized from the extract of Monascus pilosus-fermented rice (red-mold rice). The synthetic route involves the isolation of the compound from the fermented rice extract, followed by purification processes . The reaction conditions typically involve controlled fermentation and extraction techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including antimicrobial and anticancer activities. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- include other azetidine derivatives such as 2-isobutyl-4-methylazetidine-2,4-dicarboxylic acids. These compounds share similar structural features but may differ in their bioactivity and applications. The uniqueness of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- lies in its specific stereochemistry and the resulting biological effects .
Properties
CAS No. |
673477-38-8 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
DTLNBWQUOUXKIO-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C[C@](N1)(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)



![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)


![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)

![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)

